3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride
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Overview
Description
3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride is a chemical compound with the molecular formula C16H19N3O.2ClH. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride typically involves the reaction of 3-amino-3-phenylpropanamide with 1-(pyridin-4-yl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-phenylpropanamide
- 1-(pyridin-4-yl)ethyl chloride
- N-(pyridin-4-yl)ethylpropanamide
Uniqueness
3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-amino-3-phenyl-N-(1-pyridin-4-ylethyl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c1-12(13-7-9-18-10-8-13)19-16(20)11-15(17)14-5-3-2-4-6-14;;/h2-10,12,15H,11,17H2,1H3,(H,19,20);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRVJXNNHHZYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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